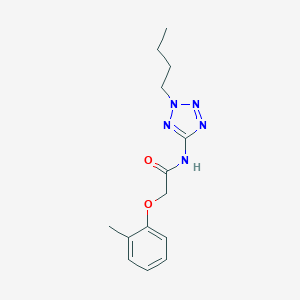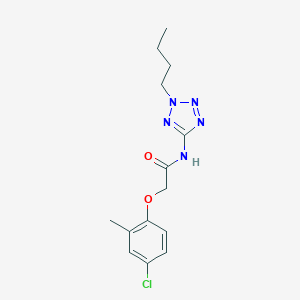![molecular formula C20H18N2O5 B244494 N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-FUBINACA has gained popularity as a recreational drug due to its high potency and availability on the black market. However, its use has been associated with severe adverse effects, including seizures, respiratory depression, and death. In recent years, MMB-FUBINACA has also emerged as a research tool for investigating the endocannabinoid system and developing new therapies for various diseases.
Mecanismo De Acción
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide binds to the CB1 receptor in the brain and other organs, leading to the activation of various signaling pathways. This activation results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the drug's psychoactive effects. N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide also has a high affinity for the CB2 receptor, which is primarily found in the immune system and has been implicated in various diseases, including inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a range of biochemical and physiological effects, including altered heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and death at high doses. In addition, N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have immunomodulatory effects, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise control over the receptor's activation. However, its use is limited by its potential for severe adverse effects, which can make it difficult to study in vivo. In addition, the legality of N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide varies by jurisdiction, which can affect its availability and use in research.
Direcciones Futuras
There are several potential future directions for research on N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of new therapies for diseases such as cancer and epilepsy, which may be mediated by the endocannabinoid system. Another area of interest is the investigation of the CB2 receptor and its role in various diseases, which may lead to the development of new treatments for inflammation and autoimmune disorders. Finally, there is a need for further research on the adverse effects of N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide and other synthetic cannabinoids, which can inform public health policies and interventions.
Métodos De Síntesis
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using various methods, including classical organic synthesis, microwave-assisted synthesis, and flow chemistry. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2-methoxybenzoyl chloride to form 4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl hydrazine. The hydrazine is then reacted with furfuryl chloride in the presence of a base, such as potassium carbonate, to produce N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for investigating the receptor's function and signaling pathways. N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has also been used to develop new therapies for diseases such as cancer, epilepsy, and chronic pain.
Propiedades
Fórmula molecular |
C20H18N2O5 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-7-4-3-6-14(16)19(23)22-15-12-13(9-10-17(15)26-2)21-20(24)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
DSFAXWYIGGXLCY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244432.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)